Increased Lipophilicity (LogP) Conferred by the 2,2,2-Trifluoroethoxy Group
The incorporation of a 2,2,2-trifluoroethoxy group significantly enhances lipophilicity compared to a standard ethoxy substituent. This is a critical parameter for optimizing membrane permeability and ADME properties in drug discovery. A direct comparison between 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine and its non-fluorinated analog 2-Chloro-5-ethoxypyrimidine reveals a substantial increase in the partition coefficient (LogP) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine (analog for target compound's trifluoroethoxy group): LogP = 1.755 |
| Comparator Or Baseline | 2-Chloro-5-ethoxypyrimidine (non-fluorinated analog): LogP = 0.6 [1] |
| Quantified Difference | ΔLogP ≈ +1.155 units |
| Conditions | Calculated logP values from vendor technical datasheets. |
Why This Matters
A higher LogP indicates increased lipophilicity, which can improve membrane permeability and is a key differentiator when selecting building blocks for lead optimization programs targeting intracellular or CNS targets.
- [1] ChemExper. (n.d.). 2-chloro-5-ethoxypyrimidine. Chemical Directory. Retrieved from mastersearch.chemexper.com View Source
